![molecular formula C13H37NSi4 B14457694 Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)- CAS No. 72223-62-2](/img/structure/B14457694.png)
Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-: is an organosilicon compound. It is characterized by the presence of multiple trimethylsilyl groups attached to a central nitrogen atom. This compound is known for its strong basicity and low nucleophilicity, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)- typically involves the reaction of trimethylsilyl chloride with ammonia or other nitrogen-containing compounds. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods: In industrial settings, the compound is often produced by reacting trimethylsilyl chloride with ammonia in the presence of a base such as sodium or potassium hydroxide. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotonation Reactions: The compound is commonly used as a strong base to deprotonate various substrates, forming enolates and other anionic species.
Substitution Reactions: Due to its low nucleophilicity, it can participate in substitution reactions without interfering with the substrate.
Common Reagents and Conditions:
Reagents: Trimethylsilyl chloride, ammonia, sodium or potassium hydroxide.
Conditions: Inert atmosphere, controlled temperature, and pressure.
Major Products:
Enolates: Formed by deprotonation of carbonyl compounds.
Substituted Products: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a strong base in the formation of enolates and other reactive intermediates.
Catalysis: Acts as a catalyst in various organic reactions.
Biology and Medicine:
Drug Synthesis: Employed in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Utilized in the production of silicon-based materials and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through its strong basicity. It deprotonates substrates, generating reactive intermediates that can undergo further chemical transformations. The presence of multiple trimethylsilyl groups stabilizes the resulting anionic species, making the compound highly effective in various reactions .
Comparación Con Compuestos Similares
Silanamine, N,N’-methanetetraylbis[1,1,1-trimethyl-]: Another organosilicon compound with similar properties.
Bis(trimethylsilyl)carbodiimide: Used in similar applications but differs in its structure and reactivity.
Uniqueness: Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)- is unique due to its specific arrangement of trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds .
Propiedades
Número CAS |
72223-62-2 |
|---|---|
Fórmula molecular |
C13H37NSi4 |
Peso molecular |
319.78 g/mol |
Nombre IUPAC |
N,N,1,1-tetrakis(trimethylsilyl)methanamine |
InChI |
InChI=1S/C13H37NSi4/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12/h13H,1-12H3 |
Clave InChI |
CSBQYCZRZHUUBB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)


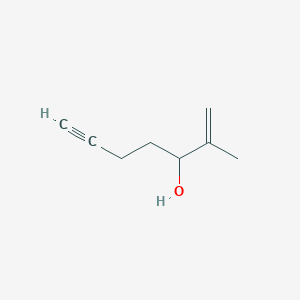
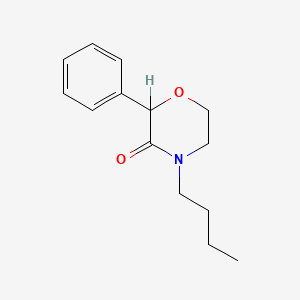
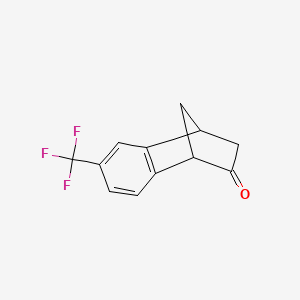
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)

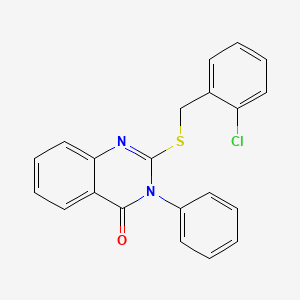
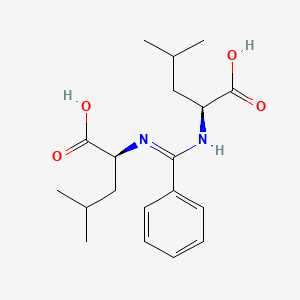

![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)

